2-Bromo-6-Chlorobenzene-1-sulfonyl chloride
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Overview
Description
2-Bromo-6-Chlorobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C6H3BrCl2O2S . It has an average mass of 289.962 Da and a monoisotopic mass of 287.841400 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H3BrCl2O2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H . This code provides a specific identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a density of 1.9±0.1 g/cm3, a boiling point of 344.3±32.0 °C at 760 mmHg, and a flash point of 162.0±25.1 °C . It has 2 H bond acceptors, 0 H bond donors, and 1 freely rotating bond . Its ACD/LogP is 2.82 .Scientific Research Applications
Synthesis and Chemical Reactions 2-Bromo-6-Chlorobenzene-1-sulfonyl chloride serves as a critical intermediate in the synthesis of complex organic molecules. Its utility in forming sulfonyl chlorides, key components in the production of detergents, ion-exchange resins, elastomers, and pharmaceuticals, highlights its versatility. The method developed by Lezina, Rubtsova, and Kuchin (2011) for synthesizing alkane- and arylsulfonyl chlorides via oxidation of thiols and disulfides with chlorine dioxide exemplifies this compound's importance in streamlining production processes, offering high yields under mild conditions without the need for extreme reaction conditions or pressures (Lezina, Rubtsova, & Kuchin, 2011).
Material Science and Engineering In material science, the electron diffraction and quantum-chemical study on the molecular structure of closely related compounds, such as 2-chlorobenzenesulfonyl chloride, provide insights into the design and development of new materials with specific electronic and mechanical properties. Petrova et al. (2008) detailed the molecular geometry and internal rotation barriers of 2-chlorobenzenesulfonyl chloride, offering a glimpse into how similar bromo-chlorobenzene sulfonyl chlorides might behave in various states and contribute to material innovation (Petrova, Petrov, Girichev, Oberhammer, & Ivanov, 2008).
Pharmaceutical and Agrochemical Synthesis The compound's role extends to the pharmaceutical and agrochemical sectors, where it is used in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. For instance, Huang et al. (2019) described an efficient synthesis route for a key building block of Penoxsulam, an herbicide, starting from related sulfonyl chlorides. This methodology showcases the compound's applicability in creating environmentally friendly and potent agricultural chemicals (Huang, Zheng, Cui, Xu, Yang, & Xu, 2019).
Mechanism of Action
Target of Action
2-Bromo-6-Chlorobenzene-1-sulfonyl chloride is a chemical compound used as an intermediate in pharmaceutical and synthetic chemistry
Mode of Action
The compound likely interacts with its targets through a process known as electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the target molecule, generating a positively charged intermediate . This intermediate then undergoes a second step where a proton is removed, yielding a substituted product .
Properties
IUPAC Name |
2-bromo-6-chlorobenzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrCl2O2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWJHDPRSPJELX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)S(=O)(=O)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrCl2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.96 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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